(1-Aminopyrrolidin-2-yl)methanol

Description

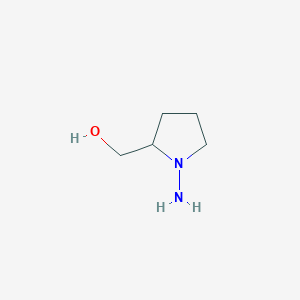

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-aminopyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSFVLZVNOBDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Aminopyrrolidin 2 Yl Methanol

Enantioselective Synthesis Approaches to Chiral Pyrrolidinemethanol Derivatives

The generation of specific stereoisomers of pyrrolidinemethanol derivatives is crucial for their application in stereospecific synthesis. Enantioselective approaches are designed to produce a single enantiomer, thereby avoiding the need for separating a racemic mixture.

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages the inherent chirality of readily available natural products as starting materials. This strategy provides an efficient pathway to complex chiral molecules by incorporating a pre-existing stereocenter.

(S)-Proline, a naturally occurring amino acid, is a common and effective precursor for the synthesis of chiral pyrrolidine (B122466) derivatives like (S)-Diphenyl(pyrrolidin-2-yl)methanol. rsc.org The synthesis begins with the protection of the amine and the reduction of the carboxylic acid to an alcohol, followed by further transformations. The stereocenter from the starting (S)-proline is retained throughout the synthetic sequence, ensuring the final product's enantiomeric purity. rsc.org Similarly, other natural products such as D-alanine have been used as starting points for the stereoselective synthesis of trans-2,5-dimethylpyrrolidines. nih.gov Sugars, like D-glucose, also serve as versatile starting materials for creating novel chiral auxiliaries used in asymmetric synthesis. rsc.org

Chiral Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is employed to separate them. wikipedia.org This is a critical step for obtaining the desired optically active compound.

The most established method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, which is a single enantiomer of another compound. This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. After separation, the resolving agent is removed, yielding the pure enantiomers of the original compound. wikipedia.org

Modern techniques such as chiral High-Performance Liquid Chromatography (HPLC) are also highly effective for both analytical and preparative-scale separation of enantiomers. mdpi.comresearchgate.net This method uses a chiral stationary phase that interacts differently with each enantiomer, causing them to elute from the column at different times. researchgate.net

Interactive Table: Common Chiral Resolving Agents Below is a table of commonly used chiral resolving agents for the separation of enantiomers.

| Resolving Agent | Class | Typically Resolves |

| Tartaric Acid | Carboxylic Acid | Amines |

| (S)-Mandelic Acid | Carboxylic Acid | Alcohols, Amines |

| Brucine | Alkaloid (Amine) | Carboxylic Acids |

| (+)-Cinchotoxine | Alkaloid (Amine) | Carboxylic Acids |

| Dehydroabietic Acid | Resin Acid | 1,1′-biaryl-2,2′-diols |

This table is populated with examples of common resolving agents and their typical applications.

Asymmetric Induction Methodologies in (1-Aminopyrrolidin-2-yl)methanol (B6268597) Synthesis

Asymmetric induction describes a process where a chiral element within the substrate, a reagent, or a catalyst influences the creation of a new stereocenter, leading to a preference for one stereoisomer over another. youtube.com This strategy is fundamental to modern asymmetric synthesis.

One advanced methodology involves the asymmetric palladium-catalyzed carboamination of γ-aminoalkene derivatives. nih.gov In these reactions, a chiral phosphine (B1218219) ligand coordinated to the palladium catalyst creates a chiral environment. This setup directs the intramolecular insertion of the alkene into the palladium-nitrogen bond, generating a new C-N bond and establishing one or two stereocenters with high enantioselectivity. nih.gov The mechanism is believed to proceed via a syn-aminopalladation step, leading to products that result from the net suprafacial addition of an aryl or alkenyl group and the nitrogen atom across the double bond. nih.gov

Another form of induction occurs in multi-step reductions. For instance, during the catalytic hydrogenation of highly substituted pyrrole (B145914) systems, the reaction can proceed in a two-step sequence. The initial reduction of an exocyclic double bond can create a stereocenter that then directs the subsequent hydrogenation of the pyrrole ring, resulting in excellent diastereoselectivity. acs.org

Catalytic Hydrogenation Protocols for Pyrrolidine-2-yl-methanol Derivatives

Catalytic hydrogenation is a key reduction method used extensively in the synthesis of pyrrolidine derivatives. It typically involves the addition of hydrogen (H₂) across double bonds in the presence of a metal catalyst to produce saturated rings and functional groups.

Palladium-Catalyzed Hydrogenation of Pyrrolidine Precursors

Palladium, particularly when supported on carbon (Pd/C), is a widely used and versatile catalyst for hydrogenation. rsc.org It is often employed for the removal of protecting groups, such as benzyl (B1604629) groups, under relatively mild conditions. rsc.org In a documented synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol, a mixture of 10% Pd/C and 10% Pd(OH)₂/C is used to hydrogenolyze a benzyl protecting group from the pyrrolidine nitrogen. rsc.org

Patented processes for preparing chiral pyrollidine-2-yl-methanol derivatives also describe a hydrogenation step following the removal of an amino protecting group. google.com These industrial processes are optimized for efficiency and safety, often operating at specific temperatures and pressures to ensure complete reaction and high purity of the final product. google.com

Interactive Table: Reported Conditions for Palladium-Catalyzed Hydrogenation The following table summarizes typical reaction conditions for the palladium-catalyzed hydrogenation of pyrrolidine precursors.

| Catalyst | Substrate Type | Pressure (H₂) | Temperature | Source |

| 10% Pd/C and 10% Pd(OH)₂/C | N-Benzylpyrrolidine derivative | Not specified | Not specified | rsc.org |

| Hydrogenation Catalyst | Aroyl pyrrolidine derivative | 3 - 7 bar | 20°C - 40°C | google.com |

This table provides examples of reaction parameters found in the literature for the hydrogenation of pyrrolidine precursors using palladium catalysts.

Other Transition Metal-Catalyzed Reductions

While palladium is common, other transition metals also serve as effective catalysts for the synthesis and reduction of pyrrolidine precursors, often offering complementary reactivity and selectivity.

Rhodium catalysts have been shown to be effective for the complete reduction of highly substituted pyrrole systems to afford functionalized pyrrolidines. acs.org These hydrogenations can create up to four new stereocenters with high diastereoselectivity. acs.org Iridium-catalyzed reactions provide a modern approach for the reductive generation of azomethine ylides from lactam precursors. These intermediates can then undergo cycloaddition reactions to efficiently construct complex pyrrolidine structures under mild conditions. unife.itacs.org Furthermore, cobalt complexes have been utilized in catalytic systems with sodium borohydride (B1222165) to achieve selective reductions of functional groups in the synthesis of pyrrolidine derivatives. researchgate.net

Interactive Table: Examples of Other Transition Metal-Catalyzed Reductions This table outlines conditions and catalysts used in other transition metal-catalyzed reactions for pyrrolidine synthesis.

| Metal Catalyst | Reaction Type | Key Reagents | Substrate Type | Source |

| Rhodium (5% w/w) | Heterogeneous Hydrogenation | H₂ (10 atm) | Substituted Pyrrole | acs.org |

| Vaska's complex [IrCl(CO)(PPh₃)₂] | Reductive [3+2] Cycloaddition | Tetramethyldisiloxane (TMDS) | Amides, Lactams | unife.itacs.org |

| CoCl₂ complexes | Selective Reduction | Sodium borohydride | Various functional groups | researchgate.net |

This table showcases diverse applications of transition metals beyond palladium in the synthesis of pyrrolidines.

Multi-Component Reaction Strategies for Pyrrolidine-Based Amino Alcohols

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like pyrrolidine-based amino alcohols in a single step from three or more starting materials. These reactions are characterized by high atom economy and procedural simplicity.

While a direct multi-component synthesis for this compound is not prominently documented, the principles of MCRs are widely applied to generate substituted pyrrolidines. For instance, a double 1,3-dipolar cycloaddition using amino esters can lead to the formation of complex pyrrolidine-containing tetracyclic compounds. nih.gov Similarly, reactions involving amino esters have been utilized in the synthesis of polycyclic pyrrolidines. nih.gov These strategies often involve the generation of an iminium ion intermediate which then undergoes further reactions. The Ugi and Passerini reactions are notable examples of MCRs that are instrumental in creating peptide-like structures and α-acyloxy carboxamides, respectively. nih.gov The development of novel MCRs continues to be an active area of research, with the potential for creating diverse libraries of pyrrolidine derivatives.

Derivatization from Pyrrolidine-2-one Scaffolds and Related Heterocycles

A common and versatile approach to synthesizing this compound involves the modification of a pre-existing pyrrolidine-2-one (also known as γ-lactam) core. beilstein-journals.orgwikipedia.org

Lactamization of γ-Butyrolactone to Form Pyrrolidin-2-one Derivatives

The foundational pyrrolidin-2-one scaffold is frequently synthesized from γ-butyrolactone. The industrial production of 2-pyrrolidone often involves the reaction of γ-butyrolactone with ammonia (B1221849) under high temperature (250–290 °C) and pressure. wikipedia.orgchemicalbook.com A continuous process for this reaction is carried out in the liquid phase with water, at temperatures between 275 and 300°C and pressures of 140 to 180 bar. google.com This reaction proceeds through the aminolysis of the lactone ring, where the hydroxyl group is displaced by an amino group, followed by cyclization to form the stable five-membered lactam ring.

| Starting Material | Reagent | Product | Conditions |

| γ-Butyrolactone | Ammonia | Pyrrolidin-2-one | High temperature and pressure |

Amination and Subsequent Reduction for this compound Formation

Once the pyrrolidin-2-one scaffold is obtained, the next steps involve introducing the amino group at the N1 position and reducing the carbonyl group to a hydroxymethyl group. Reductive amination is a key transformation for converting a carbonyl group to an amine. wikipedia.org This process typically involves the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com

For the synthesis of this compound, a precursor such as a Boc-protected pyrrolidin-2-one derivative can be subjected to amination conditions followed by a selective reduction of the lactam carbonyl. The reduction of a lactam to the corresponding amino alcohol can be achieved using strong reducing agents like lithium aluminum hydride.

Specific Synthetic Steps and Intermediate Chemistry

The synthesis of pyrrolidine-2-yl-methanol derivatives often involves the strategic use of specific intermediates and reagents to control stereochemistry and achieve high yields.

Utilization of Weinreb Amides in Pyrrolidine-2-yl-methanol Synthesis

The Weinreb amide, an N-methoxy-N-methylamide, is a highly versatile functional group in organic synthesis. numberanalytics.com Its primary advantage lies in its controlled reactivity with organometallic reagents to produce ketones or aldehydes without the common side reaction of over-addition that can occur with other acyl compounds. wikipedia.org

In the context of pyrrolidine-2-yl-methanol synthesis, a chiral pyrrolidine-2-carboxylic acid can be converted into the corresponding Weinreb amide. google.comorientjchem.org This is typically achieved by reacting the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. google.comorientjchem.org The resulting Weinreb amide serves as a stable intermediate that can then be reacted with a suitable organometallic reagent. A notable application involves the reaction of a Weinreb amide with a Grignard reagent, followed by hydrogenation, to produce chiral pyrrolidine-2-yl-methanol derivatives. google.com This method has been successfully applied in the kilogram-scale synthesis of key pharmaceutical intermediates. nih.gov

| Precursor | Reagent | Intermediate |

| (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | N,O-dimethylhydroxylamine hydrochloride | (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate |

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds. In the synthesis of substituted pyrrolidines, Grignard reagents can be added to chiral N-tert-butanesulfinyl imines derived from γ-chloroaldehydes. rsc.orgrsc.org This addition is highly diastereoselective and is followed by an intramolecular cyclization to yield 2-substituted pyrrolidines. rsc.orgrsc.org This method is versatile, allowing for the preparation of a variety of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org

In a specific application towards pyrrolidine-2-yl-methanol derivatives, a Weinreb amide intermediate is reacted with a Grignard reagent. google.com The Grignard reagent adds to the amide to form a ketone, which can then be subsequently reduced to the desired alcohol. This two-step sequence from the Weinreb amide allows for precise control over the introduction of the substituent at the 2-position of the pyrrolidine ring.

Protecting Group Strategies for Amino and Hydroxyl Functionalities

The synthesis of this compound presents a unique chemical challenge due to the presence of two reactive functional groups: a primary exocyclic amino group and a primary hydroxyl group. To achieve regioselective reactions and prevent undesired side reactions during synthetic transformations, a carefully designed protecting group strategy is essential. This typically involves the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. organic-chemistry.orgyoutube.com

The choice of protecting groups is dictated by their stability to various reaction conditions, the ease of their introduction and removal, and their compatibility with other functional groups in the molecule. organic-chemistry.org For this compound, the strategy often revolves around protecting the more nucleophilic exocyclic amino group first, followed by transformations involving the pyrrolidine ring or the hydroxyl group, and finally, deprotection to yield the target compound.

Protecting the Amino Group:

The exocyclic primary amine is highly nucleophilic and requires protection to prevent it from reacting with electrophiles intended for other parts of the molecule. organic-chemistry.org Carbamates are the most common class of protecting groups for amines, with tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) being the most frequently employed for pyrrolidine-based structures.

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability under a broad range of non-acidic conditions. creative-peptides.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The removal of the Boc group is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. creative-peptides.commdpi.com The synthesis of intermediates like tert-butyl (2-(hydroxymethyl)pyrrolidin-1-yl)carbamate is a common step in synthetic routes targeting this compound and its derivatives. rsc.org

Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another valuable protecting group for amines. It is stable to acidic and basic conditions, making it orthogonal to many other protecting groups. creative-peptides.com Introduction is typically performed using benzyl chloroformate. A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C), a mild method that often does not disturb other functional groups. creative-peptides.com

Protecting the Hydroxyl Group:

While the hydroxyl group is less nucleophilic than the amino group, its protection may be necessary for certain synthetic steps, such as those involving strong bases or organometallic reagents. Ethers are the most common protecting groups for alcohols.

Benzyl (Bn) Ether: The benzyl group is a robust protecting group for alcohols, stable to a wide array of acidic and basic conditions. Similar to the Cbz group, it is readily cleaved by catalytic hydrogenolysis. This makes the Bn and Cbz groups non-orthogonal, as they would be removed simultaneously. However, the Bn group is orthogonal to the acid-labile Boc group.

Silyl (B83357) Ethers: A variety of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can be used to protect the hydroxyl group. These groups are generally stable to non-fluoride-containing reagents. Their key feature is their lability towards fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF), making them orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) protecting groups. ug.edu.pl

Orthogonal Strategies in Synthesis:

An effective synthesis of derivatives of this compound relies on an orthogonal protection scheme. organic-chemistry.orgnih.gov For instance, the amino group can be protected as a Boc carbamate (B1207046) while the hydroxyl group is protected as a silyl ether. This allows for selective deprotection of either group. The silyl ether can be removed with fluoride ions to liberate the hydroxyl group for further reaction, leaving the Boc group intact. Conversely, the Boc group can be cleaved with acid, leaving the silyl ether untouched. This level of control is crucial for the sequential modification of the molecule.

The following data tables summarize the properties and conditions for the commonly used protecting groups in the context of synthesizing this compound.

Table 1: Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaOH) | Strong acids (e.g., TFA, HCl in organic solvent) | Stable to base, hydrogenolysis, nucleophiles |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl), Base | Catalytic Hydrogenolysis (H₂, Pd/C), Strong acids (e.g., HBr/AcOH) | Stable to mild acid and base |

Table 2: Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole or other base | Fluoride ion source (e.g., TBAF), Acetic Acid | Stable to base, mild acid, hydrogenolysis |

Stereochemical Aspects and Chiral Recognition of 1 Aminopyrrolidin 2 Yl Methanol

Analysis of Chirality and Stereocenters in (1-Aminopyrrolidin-2-yl)methanol (B6268597)

This compound is a chiral molecule, a characteristic that stems from the presence of stereocenters. A stereocenter is a point in a molecule, typically a carbon atom, that is bonded to four different groups. The specific arrangement of these groups in three-dimensional space gives rise to different stereoisomers.

In the case of this compound, the key stereocenter is the carbon atom at the 2-position of the pyrrolidine (B122466) ring. This carbon is attached to four distinct substituents:

A hydrogen atom

A hydroxymethyl group (-CH₂OH)

The nitrogen atom within the pyrrolidine ring

The carbon atom at the 3-position of the pyrrolidine ring

The presence of this single stereocenter means that this compound can exist as a pair of enantiomers: (R)-(1-Aminopyrrolidin-2-yl)methanol and (S)-(1-Aminopyrrolidin-2-yl)methanol. These enantiomers are mirror images of each other and are not superimposable. The 'R' and 'S' designations refer to the absolute configuration of the stereocenter, determined by the Cahn-Ingold-Prelog priority rules.

The chirality of this molecule is fundamental to its application in asymmetric synthesis, where it can be used as a chiral auxiliary or as a building block for more complex chiral molecules. wikipedia.org The specific enantiomer used can dictate the stereochemical outcome of a reaction, leading to the selective formation of a desired stereoisomer of the product. wikipedia.org

Conformational Dynamics and Pseudorotation of the Pyrrolidine Ring System

The five-membered pyrrolidine ring in this compound is not planar. Instead, it adopts a puckered conformation to relieve ring strain. The conformational dynamics of the pyrrolidine ring are complex and are often described by a phenomenon known as pseudorotation. nih.gov

Unlike the more rigid six-membered cyclohexane (B81311) ring, which has distinct chair and boat conformations, the pyrrolidine ring can move through a continuous cycle of puckered conformations. This dynamic process, where the pucker appears to rotate around the ring, is termed pseudorotation. The two most common puckered conformations for the pyrrolidine ring are the "envelope" (or "exo" and "endo") and "twist" (or "half-chair") forms. nih.govresearchgate.net

In the envelope conformation, four of the ring atoms are in a plane, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. researchgate.net

Enantiomeric Purity Determination and Control in Synthesis

The effectiveness of a chiral compound in applications like asymmetric synthesis is highly dependent on its enantiomeric purity, often expressed as enantiomeric excess (ee). nih.gov It is crucial to have reliable methods to both determine and control the enantiomeric purity of this compound. chiralpedia.comnih.gov

Several analytical techniques are employed to determine the enantiomeric purity of chiral amines and amino alcohols. nih.govrsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are common and accurate methods. nih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, is another powerful tool. nih.govrsc.orglibretexts.org These agents react with the enantiomers of this compound to form diastereomers, which have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.govrsc.orglibretexts.org

Controlling the enantiomeric purity during synthesis is a cornerstone of asymmetric synthesis. chiralpedia.com There are several strategies to achieve this:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, a synthesis could start from a chiral amino acid like proline, which already possesses the desired stereochemistry.

Asymmetric Catalysis: This involves the use of a chiral catalyst to selectively produce one enantiomer over the other. chiralpedia.com

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

The choice of method depends on the specific synthetic route and the desired level of enantiomeric purity. For this compound, which is often used as a chiral ligand or auxiliary itself, ensuring its high enantiomeric purity is the first critical step in its application. nih.gov

| Method | Principle | Typical Application |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. nih.govrsc.org | Accurate quantification of enantiomeric excess in a purified sample. |

| NMR with Chiral Derivatizing Agents | Enantiomers are converted into diastereomers with a chiral reagent, resulting in distinguishable NMR signals. nih.govrsc.org | Determination of enantiomeric composition. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with a chiral solvating agent leads to separate NMR signals for each enantiomer. rsc.orglibretexts.org | Rapid determination of enantiomeric purity without covalent modification. |

Impact of Absolute Configuration on Chemical Transformations and Reactivity

The absolute configuration of the stereocenter in this compound, whether it is (R) or (S), has a profound impact on its chemical transformations and reactivity, especially when it participates in stereoselective reactions. wikipedia.org This is a fundamental principle of stereochemistry: the three-dimensional arrangement of atoms dictates how a molecule interacts with other chiral molecules or reagents.

When used as a chiral auxiliary, the absolute configuration of this compound directs the approach of a reactant to a prochiral substrate. For example, in an alkylation reaction, the bulky pyrrolidine ring and its substituents will block one face of the molecule, forcing the incoming electrophile to attack from the less sterically hindered face. The (R)-enantiomer will direct the reaction to produce a product with one specific stereochemistry, while the (S)-enantiomer will lead to the formation of the opposite enantiomer of the product.

Similarly, when this compound is used as a chiral ligand in a metal-catalyzed reaction, its absolute configuration determines the chiral environment around the metal center. This chiral pocket influences how the substrate binds to the catalyst and, consequently, the stereochemical outcome of the reaction. For instance, in an asymmetric reduction of a ketone, the (R)-ligand might preferentially lead to the (R)-alcohol, while the (S)-ligand would favor the formation of the (S)-alcohol.

The reactivity of the molecule itself can also be influenced by its absolute configuration. Intramolecular interactions, such as hydrogen bonding between the amino group and the hydroxyl group, can be affected by the stereochemistry, which in turn can influence the molecule's conformational preferences and the accessibility of its reactive sites.

Applications of 1 Aminopyrrolidin 2 Yl Methanol in Asymmetric Catalysis and Synthesis

(1-Aminopyrrolidin-2-yl)methanol (B6268597) as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it a strategic starting material for constructing enantiomerically pure compounds. A chiral building block is a pre-existing enantiopure molecule that is incorporated into a larger synthetic target, transferring its stereochemical information.

Role in the Construction of Complex Enantiopure Organic Molecules

The pyrrolidine (B122466) scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. The synthesis of complex, enantiopure molecules often relies on the use of such chiral building blocks to control the stereochemical outcome of reactions. While direct, comprehensive syntheses starting from this compound are not extensively detailed in readily available literature, the closely related (S)-prolinol is a well-established precursor. For instance, (S)-prolinol is the starting compound for the synthesis of various drugs, including the erectile dysfunction medication Avanafil. nih.gov

Furthermore, derivatives of (S)-pyrrolidin-2-ylmethanol are key intermediates in the synthesis of complex molecules like the synthetic cyclic hexapeptide Pasireotide, which is used to treat Cushing's disease. mdpi.com The neuroexcitatory natural products, kainic acid and allokainic acid, are other examples of complex molecules built upon a substituted pyrrolidine ring, showcasing the importance of this structural framework in medicinal chemistry. researchgate.netnih.gov These examples underscore the potential of this compound to serve a similar role in constructing other complex, value-added molecules.

Application in Stereospecific Synthesis of Oligonucleotides

The stereocontrolled synthesis of oligonucleotides, particularly those with modified phosphodiester linkages (like phosphorothioates), is critical for their therapeutic application. The introduction of a substituent on the phosphorus atom creates a chiral center, leading to a mixture of diastereomers if not controlled. yalescientific.orgrsc.org Chiral auxiliaries are often employed to direct the stereochemistry during the synthesis of these P-chiral oligonucleotides. nih.gov

However, based on available literature, the specific application of this compound as a chiral auxiliary or linker in the stereospecific synthesis of oligonucleotides is not documented. Current advanced methods often focus on other strategies, such as the use of chiral phosphoric acid catalysts to control the formation of stereogenic phosphorus centers. nih.gov

Integration into Pharmaceutical and Agrochemical Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties. mdpi.com Pyrrolidine-2-methanol derivatives, in particular, have been investigated for various therapeutic applications. For example, a patent describes novel pyrrolidine-2-methanol derivatives as having potential use as lipid-lowering and psychostimulant agents. google.com

The pyrrolidine core is central to the structure of numerous antiviral drugs used to treat hepatitis C, such as Daclatasvir and Grazoprevir. mdpi.com It is also a key component of DPP-4 inhibitors like Vildagliptin, used for treating type 2 diabetes. mdpi.com While these examples highlight the immense value of the substituted pyrrolidine scaffold in pharmaceuticals, specific marketed drugs or agrochemicals directly synthesized from this compound are not prominently reported. Nevertheless, the prevalence of this core structure suggests that this compound and its derivatives are highly relevant building blocks for the discovery of new bioactive compounds. researchgate.net

This compound and its Derivatives as Chiral Ligands in Metal-Catalyzed Reactions

The two nitrogen atoms and the hydroxyl group of this compound make it an excellent platform for the synthesis of chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that enables the catalysis of asymmetric reactions with high enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), or Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reaction's stereochemical outcome is heavily dependent on the chiral ligand coordinated to the palladium catalyst. wikipedia.org

While direct applications of ligands derived from this compound are not widely reported, ligands synthesized from the structurally analogous (S)-prolinol have proven effective. Researchers have prepared a series of trialkylsilylated chiral aminophosphine (B1255530) ligands from (S)-prolinol. organic-chemistry.org These ligands were successfully applied in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving high yields and enantioselectivities. organic-chemistry.org

Table 1: Performance of (S)-Prolinol-Derived Ligands in Tsuji-Trost Reaction Data sourced from J. Org. Chem., 2004, 69, 6679-6687. organic-chemistry.org

| Ligand (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

| Trimethylsilyl (TMS) | 91 | 91 |

| Triethylsilyl (TES) | 91 | 94 |

| tert-Butyldimethylsilyl (TBDMS) | 92 | 97 |

| Triisopropylsilyl (TIPS) | 90 | 95 |

The high levels of enantioselectivity achieved with these prolinol-derived ligands underscore the potential of the pyrrolidinyl-methanol scaffold in designing effective ligands for the Tsuji-Trost reaction. The steric and electronic properties of the ligand, modified by the silyl (B83357) groups, play a crucial role in dictating the outcome of the asymmetric induction.

Nickel-Catalyzed Enantioselective Hydrofunctionalizations, including Hydroalkoxylation

Nickel-catalyzed reactions have emerged as a powerful tool for the hydrofunctionalization of alkenes, providing atom-economical routes to valuable chiral molecules. bohrium.comresearchgate.netresearchgate.net These reactions, including hydroalkoxylation, add a hydrogen atom and a heteroatom-containing group across a double bond. researchgate.netnih.gov The use of chiral ligands is essential for rendering these transformations enantioselective.

Currently, the literature on nickel-catalyzed enantioselective hydrofunctionalization predominantly features chiral ligands such as phosphines, bisoxazolines (BOX), and pyridinyl-oxazolines (Pyox). bohrium.comresearchgate.net There are no specific reports found detailing the use of ligands derived from this compound for nickel-catalyzed enantioselective hydrofunctionalizations, including hydroalkoxylation. The development of new chiral ligands is a continuing area of research, and the potential of this compound-based ligands in this context remains an area to be explored.

This compound-Based Organocatalysts

Organocatalysts derived from this compound have emerged as powerful tools in asymmetric synthesis, offering a metal-free alternative for various transformations.

A notable class of organocatalysts is derived from the structural modification of this compound, specifically through the formation of an aminal at the 2-position and substitution at the 4-position of the pyrrolidine ring. researchgate.net These aminal-pyrrolidine organocatalysts demonstrate high efficiency in the α-functionalization of a broad spectrum of linear and branched aldehydes and ketones. researchgate.net The synergistic effect between the aminal group and another substituent, such as a phenoxy group at the 4-position, leads to powerful and complementary catalytic activity. researchgate.net These catalysts can achieve excellent enantiocontrol with low catalyst loadings, as low as 1 mol-%. researchgate.net

The aminal-pyrrolidine organocatalysts are highly effective in promoting enantioselective Michael additions. researchgate.net They have been successfully applied to the addition of aldehydes and ketones to electrophiles like nitrostyrene (B7858105) and ethenediyl disulfones. researchgate.net These reactions proceed with excellent enantiocontrol, affording enantiomeric excesses up to 98.5%. researchgate.net The versatility of these catalysts allows them to be effective for a wide range of carbonyl compounds, showcasing their modularity and efficiency. researchgate.net The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction, and controlling its stereochemistry is crucial for the synthesis of complex molecules and natural products. nih.govprinceton.edu

In addition to Michael additions, aminal-pyrrolidine organocatalysts derived from the this compound framework have proven to be excellent catalysts for the asymmetric α-amination of carbonyl compounds. researchgate.net This reaction introduces a nitrogen-containing functional group at the α-position of an aldehyde or ketone, a critical step in the synthesis of chiral amines and amino acids. The catalysts exhibit high levels of enantiocontrol in these transformations, demonstrating their broad applicability in the α-functionalization of carbonyls. researchgate.net

| Catalyst Type | Reaction | Substrates | Key Features | Enantiomeric Excess (ee) | Ref |

| Aminal-Pyrrolidine Organocatalysts | α-Functionalization | Linear/branched aldehydes and ketones | Synergistic effect of substituents, low catalyst loading (down to 1 mol-%) | Up to 98.5% | researchgate.net |

| Aminal-Pyrrolidine Organocatalysts | Michael Addition | Aldehydes, ketones, nitrostyrene, ethenediyl disulfones | Excellent enantiocontrol, wide substrate scope | Up to 98.5% | researchgate.net |

| Aminal-Pyrrolidine Organocatalysts | α-Amination | Aldehydes and ketones | High enantiocontrol in C-N bond formation | High | researchgate.net |

Derivatives and Functionalization Strategies of 1 Aminopyrrolidin 2 Yl Methanol

Synthesis of Novel (1-Aminopyrrolidin-2-yl)methanol (B6268597) Analogues

The synthesis of novel analogues of this compound is a significant area of research, driven by the desire to create new molecules with tailored properties. These synthetic efforts often begin with L-proline or its derivatives, which are reduced to form the core (S)-pyrrolidin-2-ylmethanol structure. nih.gov

N-Substituted Pyrrolidinemethanol Derivatives

A common strategy for creating analogues involves the N-substitution of the pyrrolidine (B122466) ring. This can be achieved through N-alkylation or N-acylation reactions. For instance, a series of (S)-(+)-N-substituted pyrrolidinyl methanol (B129727) derivatives have been synthesized starting from L-proline, which undergoes esterification, N-alkylation, and a Grignard reaction. researchgate.net The structures of these novel compounds are typically confirmed using elemental analysis, IR, and 1H NMR spectroscopy. researchgate.net Another approach involves the N-alkylation of (S)-α,α-diphenyl-2-pyrrolidinemethanol to produce various chiral pyridinylmethyl pyrrolidinemethanol derivatives. researchgate.net

Table 1: Examples of Synthesized N-Substituted Pyrrolidinemethanol Derivatives

| Derivative Name | Starting Material | Key Reactions | Reference |

| (S)-(+)-1-[N-(5-chloro-2-thiazolmethyl)pyrrolidin-2-yl]-1,1-diphenylmethanol | L-proline | Esterification, N-alkylation, Grignard reaction | researchgate.net |

| Chiral Pyridinylmethyl Pyrrolidinemethanol Derivatives | (S)-α,α-diphenyl-2-pyrrolidinemethanol | N-alkylation | researchgate.net |

| 4-[3-(3-chlorobenzyloxy)pyrrolidine-1-yl]-2,2-diphenylbutyronitrile | 3-(3-chlorobenzyloxy)pyrrolidine | N-alkylation with 4-bromo-2,2-diphenylbutyronitrile | epo.org |

This table provides a selection of N-substituted derivatives to illustrate the synthetic strategies employed.

Pyrrolidine Thioether and Azanorbornane Derivatives

Further diversification of the this compound scaffold can be achieved by introducing thioether or azanorbornane functionalities. The synthesis of these derivatives often involves multi-step reaction sequences starting from protected forms of pyrrolidine. While specific examples starting directly from this compound are not detailed in the provided context, the general principles of forming thioethers (e.g., via nucleophilic substitution with a thiol) and constructing bicyclic systems like azanorbornanes (e.g., through intramolecular cyclization or Diels-Alder reactions) are established synthetic methodologies in organic chemistry.

Amino Acid and Peptidomimetic Derivatives Incorporating Pyrrolidine Motifs

The pyrrolidine ring, particularly the proline scaffold, is a crucial component in many peptides and proteins, often inducing specific secondary structures. nih.gov Consequently, this compound and its derivatives are valuable building blocks in the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but may have improved properties such as enhanced stability or oral bioavailability. The synthesis of these derivatives involves coupling the pyrrolidine motif with amino acids or other peptide fragments. Solid-phase peptide synthesis (SPPS) is a common technique where an amino acid is attached to a solid support, and subsequent amino acids are added sequentially. youtube.com Protecting groups, such as the Fmoc group, are used to prevent unwanted side reactions on the amino group during coupling and are removed under mild basic conditions, often with piperidine. youtube.com

Hydrazide-Hydrazone Analogues Based on Pyrrolidinone Precursors

Hydrazide-hydrazone derivatives represent a significant class of compounds with diverse biological activities, characterized by the presence of an active azomethine pharmacophore (-N=CH-). mdpi.com The synthesis of these analogues often starts from pyrrolidin-2-one precursors. A general synthetic route involves the reaction of a suitable carboxylic acid hydrazide with various aldehydes or ketones in an organic solvent like ethanol (B145695) or methanol. nih.govmdpi.com For example, a series of 5-pyrrolidin-2-one derivatives decorated with hydrazine (B178648) or acyl hydrazone groups have been designed and synthesized. nih.gov Another study reports the synthesis of diphenylamine-pyrrolidin-2-one-hydrazone derivatives from a carbohydrazide (B1668358) precursor and corresponding aldehydes or acetophenones in methanol. mdpi.com The structures of these newly synthesized compounds are typically confirmed by spectroscopic methods such as 1H and 13C NMR, IR, and high-resolution mass spectrometry (HRMS). mdpi.com

Table 2: Synthesis of Pyrrolidinone-Hydrazone Derivatives

| Starting Precursor | Reagents | Product Type | Reference |

| 5-pyrrolidin-2-one | Hydrazine/Acyl hydrazones | Pyrrolidinone-hydrazone analogues | nih.gov |

| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Aldehydes or Acetophenones | Diphenylamine-pyrrolidinone-hydrazone derivatives | mdpi.com |

| Nicotinic acid hydrazide | Various ketones | Hydrazide-hydrazones of nicotinic acid | nih.gov |

This table illustrates the common precursors and reagents used in the synthesis of hydrazide-hydrazone analogues.

Incorporation into Diaminopyrimidine and Pyridazine (B1198779) Scaffolds

The this compound moiety can be incorporated into more complex heterocyclic systems like diaminopyrimidines and pyridazines to generate novel chemical entities.

Diaminopyrimidine Derivatives: The 2,4-diaminopyrimidine (B92962) scaffold is a key pharmacophore in many kinase inhibitors. nih.gov The synthesis of derivatives incorporating a pyrrolidine ring often involves a sequential substitution reaction starting with a polysubstituted pyrimidine (B1678525), such as 2,4,5-trichloropyrimidine. nih.gov The pyrrolidine-containing fragment can be introduced by nucleophilic substitution at one of the reactive positions on the pyrimidine ring.

Pyridazine Derivatives: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives are of interest in various fields. liberty.eduresearchgate.net The synthesis of pyridazine-based scaffolds can be achieved through several methods. One common approach is the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine hydrate (B1144303). liberty.edu For example, 1,2-diacylcyclopentadienes (fulvenes) react with hydrazine hydrate in methanol to form 5,6-fused ring pyridazines. liberty.edu Another strategy involves the [4+2] cycloaddition (Diels-Alder reaction) of a suitable diene with a dienophile containing the N-N bond. organic-chemistry.org The versatility of these synthetic routes allows for the preparation of a wide range of pyridazine derivatives that can incorporate the this compound motif or related structures. nih.gov

Selective Functionalization of Amine and Hydroxyl Groups

The presence of both an amine and a hydroxyl group in this compound presents a synthetic challenge and an opportunity for selective functionalization. To achieve selectivity, one functional group is typically protected while the other is reacted.

Protection of the Amine Group: The amino group is generally more nucleophilic than the hydroxyl group. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced under standard conditions and are stable to a variety of reaction conditions used to modify the hydroxyl group. The Boc group, for example, can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is often removed by catalytic hydrogenation. google.com

Functionalization of the Hydroxyl Group: Once the amine is protected, the hydroxyl group can be selectively functionalized. Common transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents.

Esterification: Reaction with a carboxylic acid or its activated derivative (e.g., an acyl chloride) yields an ester.

Etherification: Formation of an ether can be achieved, for example, by Williamson ether synthesis.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by a variety of nucleophiles. nih.gov

Selective Functionalization of the Hydroxyl Group: While less common due to the higher reactivity of the amine, selective functionalization of the hydroxyl group in the presence of an unprotected amine can sometimes be achieved. This often relies on specific reagents or reaction conditions that favor reaction at the alcohol. For example, solid-supported silylating agents have been developed for the selective protection of hydroxyl groups as silyl (B83357) ethers, even in the presence of more nucleophilic groups like amines. nih.gov

By employing these strategies of protection and selective reaction, chemists can precisely modify either the amine or the hydroxyl group of this compound, enabling the synthesis of a diverse library of derivatives for further investigation.

Structure-Reactivity Relationship Studies of Functionalized this compound Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For this compound and its derivatives, understanding how the introduction of various functional groups on the pyrrolidine ring influences their reactivity is crucial for the design of novel catalysts, ligands, and synthons. These studies typically explore the interplay of steric and electronic effects imparted by the substituents, which can modulate the molecule's nucleophilicity, basicity, and its ability to participate in and influence the stereochemical outcome of chemical transformations.

The core structure of this compound features a chiral backbone with a primary amine at the 1-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring. Functionalization can occur at various positions, including the amino group, the hydroxyl group, and the pyrrolidine ring itself. Each modification introduces distinct electronic and steric properties that can significantly alter the molecule's reactivity profile.

Studies on related proline and pyrrolidine derivatives have established that substituents can exert profound effects on the conformation of the five-membered ring and the orientation of the functional groups. beilstein-journals.orgresearchgate.net For instance, electron-withdrawing groups can decrease the nucleophilicity of the amino group, while bulky substituents can sterically hinder its approach to an electrophile. nih.govmdpi.com These principles are directly applicable to the this compound framework.

In the context of organocatalysis, where proline and its derivatives have been extensively studied, the substituents on the pyrrolidine ring play a critical role in determining the efficiency and stereoselectivity of the catalyzed reactions. For example, in aldol (B89426) or Mannich reactions, the steric bulk of substituents on the catalyst can influence the facial selectivity of the enamine attack on the electrophile, thereby controlling the diastereoselectivity of the product. Similarly, the electronic nature of the substituents can affect the stability of key intermediates in the catalytic cycle.

While specific, comprehensive structure-reactivity studies focused solely on a wide range of functionalized this compound derivatives are not extensively documented in publicly available literature, the principles derived from analogous systems provide a strong foundation for predicting their behavior. Research on diversely substituted (pyrrolidin-2-yl)phosphonates, for instance, has shown that the stereochemistry and electronic nature of substituents have a significant impact on their biological activity, which is a manifestation of their chemical reactivity in a biological system. Furthermore, reviews on pyrrolidine-based organocatalysts highlight how modifications to the pyrrolidine scaffold, such as the introduction of hydroxyl or amide groups, can lead to enhanced enantioselectivity in asymmetric reactions. These findings underscore the tunable nature of the pyrrolidine ring and its potential for fine-tuning reactivity through targeted functionalization.

The following table summarizes the expected influence of different functionalization strategies on the reactivity of this compound based on established principles in pyrrolidine chemistry.

| Functionalization Position | Type of Substituent | Expected Effect on Reactivity | Rationale |

| N-Amino Group | Electron-donating groups (e.g., alkyl) | Increased nucleophilicity and basicity | Inductive effect increases electron density on the nitrogen atom. |

| Electron-withdrawing groups (e.g., acyl, sulfonyl) | Decreased nucleophilicity and basicity | Resonance and inductive effects delocalize or withdraw electron density from the nitrogen atom. | |

| Bulky groups (e.g., trityl) | Steric hindrance, potentially directing reactions to other sites | Prevents the approach of reactants to the amino group. | |

| C2-Hydroxymethyl Group | O-Alkylation/O-Arylation | Decreased ability to act as a hydrogen bond donor | The hydroxyl proton is replaced by a less labile group. |

| Oxidation to aldehyde or carboxylic acid | Introduction of new reactive sites | The derivative can participate in a wider range of chemical transformations. | |

| Pyrrolidine Ring (C3, C4, C5) | Electron-withdrawing groups (e.g., fluorine, nitro) | Can influence the pKa of the N-amino group and ring pucker | Stereoelectronic effects can alter the conformation and electronic properties of the entire molecule. beilstein-journals.orgresearchgate.net |

| Bulky substituents | Can induce specific ring conformations and sterically direct incoming reagents | Can lead to higher stereoselectivity in catalyzed reactions. |

This predictive framework, grounded in the extensive research on related proline and pyrrolidine systems, serves as a valuable guide for the rational design of this compound derivatives with tailored reactivity for specific applications in synthesis and catalysis. Further experimental studies are necessary to fully elucidate the nuanced structure-reactivity relationships within this specific class of compounds.

In-Depth Computational Analysis of this compound Remains Largely Undocumented in Publicly Accessible Research

Computational studies are powerful tools for understanding molecular structure, properties, and reactivity. Techniques like Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, Molecular Dynamics (MD) simulations for conformational analysis, and Frontier Molecular Orbital (FMO) theory for predicting reactivity are standard in the field. Similarly, the elucidation of catalytic mechanisms, including ligand-to-ligand hydrogen transfer (LLHT) pathways and transition state analysis in asymmetric catalysis, relies heavily on computational modeling.

However, for a detailed article on this compound covering these specific aspects, access to dedicated research that has performed these calculations on this exact molecule is necessary. The available information tends to focus on related proline analogues or provides general overviews of the computational methods themselves, without applying them to the subject compound. For instance, while DFT studies on various organic molecules are common, specific results for the geometry optimization or electronic structure of this compound, which would be required to populate a data table, could not be located.

The highly specific nature of the requested outline, including references to particular phenomena such as LLHT and specific theoretical approaches, suggests that it may be based on proprietary or less accessible research. Without these foundational studies, any attempt to generate the requested content would lack the required scientific accuracy and depth.

Therefore, while the computational and theoretical investigation of this compound is a valid and interesting scientific pursuit, the specific, in-depth findings required to construct the requested article are not presently available in the public scientific literature.

Computational and Theoretical Investigations of 1 Aminopyrrolidin 2 Yl Methanol

Prediction of Chemical Reactivity and Selectivity based on Computational Models

While specific, dedicated computational studies on the chemical reactivity and selectivity of (1-Aminopyrrolidin-2-yl)methanol (B6268597) are not extensively documented in publicly available literature, its behavior can be predicted using established computational models. These theoretical investigations are crucial for understanding the molecule's potential roles in chemical synthesis, catalysis, and materials science. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, reaction mechanisms, and the origins of selectivity.

Theoretical Framework for Reactivity Prediction:

Computational chemistry provides a framework to predict the reactivity of this compound by identifying its most reactive sites and the likely pathways it will follow in a chemical reaction. The molecule possesses several key functional groups that dictate its reactivity: a primary amine, a secondary amine within the pyrrolidine (B122466) ring, and a primary alcohol. The interplay of these groups, along with the chiral center at the C2 position of the pyrrolidine ring, can be modeled to predict its behavior.

Key aspects that would be investigated using computational models include:

Nucleophilic and Electrophilic Sites: The nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group are potential nucleophilic centers due to the presence of lone pairs of electrons. Conversely, the carbon atoms bonded to these heteroatoms can act as electrophilic sites. Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the sites most susceptible to nucleophilic or electrophilic attack.

Reaction Pathway Analysis: For a given reaction, computational models can map out the potential energy surface, identifying the transition states and intermediates. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, in an acylation reaction, it could be predicted whether the primary amine, secondary amine, or hydroxyl group is most likely to react first.

Stereoselectivity: Given that this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is critical. Computational models can be used to calculate the energies of the transition states leading to different stereoisomers. A lower activation energy for one transition state over another would suggest a preference for the formation of a specific stereoisomer, thus explaining or predicting the diastereoselectivity or enantioselectivity of a reaction.

Illustrative Research Findings:

To illustrate the type of data that would be generated from a computational study, the following hypothetical data table outlines the calculated parameters for the reaction of this compound with an electrophile, such as an acyl chloride. These values would be obtained through methods like DFT calculations.

Table 1: Illustrative Calculated Parameters for the Acylation of this compound

| Reactive Site | Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Predicted Major Product |

| Primary Amine (-NH₂) | N-acylation | 12.5 | -8.2 | N-(2-(hydroxymethyl)pyrrolidin-1-yl)acetamide |

| Secondary Amine (-NH-) | N-acylation | 15.8 | -7.5 | 1-amino-2-((acetylamino)methyl)pyrrolidine |

| Hydroxyl Group (-OH) | O-acylation | 18.2 | -5.1 | (1-aminopyrrolidin-2-yl)methyl acetate (B1210297) |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the kind of theoretical predictions that could be made from detailed computational analysis.

From such a hypothetical study, the lower activation energy for the acylation of the primary amine suggests that this would be the kinetically favored product. The reaction enthalpy values also indicate that all three acylation reactions are exothermic, with the formation of the N-acylated product at the primary amine being the most thermodynamically favorable.

Further computational analysis could involve exploring the influence of solvents, temperature, and the nature of the electrophile on the reactivity and selectivity of this compound. These theoretical insights are invaluable for designing synthetic routes and for the rational development of new catalysts and materials based on this versatile chemical compound.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for (1-Aminopyrrolidin-2-yl)methanol (B6268597)

The increasing demand for environmentally friendly chemical processes has spurred research into novel and sustainable methods for synthesizing this compound and related pyrrolidine (B122466) structures. Traditional multi-step syntheses are often giving way to greener alternatives that reduce waste, avoid harsh reagents, and improve efficiency. ontosight.ainih.gov

A significant area of development is the use of biocatalysis. Engineered enzymes, such as cytochrome P411 variants, are being developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a direct and highly enantioselective route to chiral pyrrolidines. nih.govacs.org This enzymatic approach can offer high yields (up to 74%) and excellent enantiomeric ratios (up to 99:1 er), laying the groundwork for biocatalytic construction of diverse N-heterocycles. nih.gov

Green chemistry principles are also being applied through methods like microwave-assisted organic synthesis (MAOS), which can increase synthetic efficiency, and catalyst-free, solvent-free reactions. nih.govresearchgate.net For example, efficient syntheses of polysubstituted 2-pyrrolidinones have been achieved under neat grinding conditions at room temperature, demonstrating a simple, economical, and environmentally benign pathway. researchgate.net Multicomponent reactions (MCRs) are another powerful strategy, allowing the one-pot synthesis of complex pyrrolidine derivatives from simple precursors, which significantly enhances atom and step economy. tandfonline.com These modern approaches are paving the way for more scalable and sustainable production of this vital class of chiral building blocks. ontosight.ai

Expansion of Catalytic Applications of this compound Derivatives to New Chemical Reactions

While derivatives of this compound, particularly diarylprolinol silyl (B83357) ethers, are well-established catalysts for aldol (B89426) and Michael reactions, current research is focused on expanding their application to a wider range of chemical transformations. scirp.orgscirp.orgrsc.org This involves designing new catalyst derivatives and exploring synergistic catalytic systems to unlock novel reactivity.

One major direction is the use of these organocatalysts in various cycloaddition reactions. For instance, bifunctional 4-pyrrolidinopyridine (B150190) catalysts have shown excellent efficiency and stereoselectivity in asymmetric (3 + 2) cycloadditions, enabling the construction of complex chiral spiropyrazolone derivatives. acs.org Similarly, pyrrolidine-based catalysts facilitate dipolar [3+2] cycloadditions of α,β-unsaturated aldehydes and nitrones, yielding N-hydroxypyrrolidines with four contiguous stereocenters in high yield and excellent enantioselectivity. nih.gov

Another burgeoning field is synergistic catalysis, where a pyrrolidine-based organocatalyst works in concert with another catalyst, often a transition metal complex. princeton.edunih.govmdpi.com This dual activation strategy enables transformations that are difficult or impossible with a single catalyst. princeton.edu Examples include the combination of aminocatalysis with palladium or copper catalysts for asymmetric allylic alkylations and other carbon-carbon bond-forming reactions. nih.govmdpi.com Researchers are also exploring novel reactions like direct catalytic asymmetric α-aminooxylation, which provides a stereoselective route to valuable 1,2-amino alcohols. nih.gov

The table below summarizes the performance of some recently developed pyrrolidine-based catalysts in various asymmetric reactions, showcasing the high yields and stereoselectivities achievable.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee %) |

| Tetrazole-Proline Derivative | Mannich Reaction | Aldehyde, Ketone, Amine | up to 99 | up to >99 |

| Acylsulfonamide-Proline Derivative | Michael Addition | Ketone, Nitroalkene | up to 99 | up to 98 |

| cis-2,5-Disubstituted Pyrrolidine | Michael Addition | α,β-Unsaturated Aldehyde, Nitromethane | up to 91 | up to >99 |

| Prolinamide Derivative | Aldol Reaction | Acetone, 4-Nitrobenzaldehyde | up to 99 | up to 80 |

This table presents a selection of data from recent studies to illustrate catalyst performance. rsc.orgnih.govrsc.org

Integration of this compound Chemistry with Flow Synthesis and Continuous Processing

The integration of organocatalysis with continuous flow technology represents a significant step towards more efficient, safer, and scalable chemical manufacturing. flinders.edu.au Continuous flow systems offer superior control over reaction parameters like temperature and mixing, and allow for the safe handling of hazardous intermediates and reagents. flinders.edu.aunih.gov

A key enabling technology for flow biocatalysis is enzyme immobilization. zenodo.org Enzymes or whole-cell biocatalysts can be immobilized on solid supports and packed into flow reactors (packed-bed reactors, PBRs). researchgate.netillinois.edu This allows the catalyst to be easily separated from the product stream and reused over long periods, enhancing process sustainability and economics. rsc.org For example, immobilized enzymes have been used in flow reactors for the continuous production of glucose syrup from starch and for the synthesis of chiral amines. mdpi.com

Multi-step continuous flow synthesis is also being applied to produce active pharmaceutical ingredients (APIs) and other complex molecules, where intermediates are generated and consumed in a continuous stream without isolation. flinders.edu.autue.nlmpg.de This approach has been used to synthesize various APIs, including ACE inhibitors and the anticancer drug lomustine, demonstrating the power of flow chemistry to streamline complex synthetic sequences. tue.nl The development of robust, immobilized versions of this compound-based catalysts is crucial for their broader adoption in these industrial-scale continuous processes. illinois.edu

Advanced Computational Design and Optimization of Pyrrolidinemethanol-Based Catalysts

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organocatalysts, enabling the rational design of new and improved catalyst structures. bris.ac.uk Techniques like Density Functional Theory (DFT) are used to model reaction mechanisms, investigate transition states, and elucidate the origins of stereoselectivity in reactions catalyzed by proline and its derivatives. nih.govnih.gov

By combining DFT calculations with microkinetic modeling, researchers can build a detailed picture of the entire catalytic cycle. mdpi.com This approach helps to identify rate-determining steps and understand how catalyst structure influences reactivity and selectivity. nih.govmdpi.com For example, DFT studies have been crucial in explaining the dual catalytic role of proline in aldol reactions and the effect of co-catalysts and solvents on the reaction pathway.

Furthermore, data-driven and machine learning approaches are emerging as powerful strategies for catalyst discovery and optimization. epfl.ch By creating large datasets of catalyst structures and their performance, machine learning models can be trained to predict the efficiency of new, untested catalysts. bris.ac.ukepfl.ch These computational tools allow for the rapid in silico screening of vast chemical space, accelerating the discovery of next-generation pyrrolidinemethanol-based catalysts with enhanced activity and selectivity for specific applications. This computational-experimental feedback loop, where predictions are tested in the lab and the results are used to refine the models, is becoming a cornerstone of modern catalyst development. nih.gov

Exploration of Underexplored Chemical Space through Diverse Derivatization Strategies

The versatility of the pyrrolidine scaffold allows for extensive chemical modification, providing a rich platform for exploring new chemical space and developing catalysts with tailored properties. nih.govmdpi.com The functionalization of the pre-formed pyrrolidine ring, often starting from proline or prolinol, is a common and effective strategy. nih.gov

Researchers are systematically preparing libraries of derivatives by modifying various parts of the this compound structure. This includes altering the substituents on the pyrrolidine ring, the nitrogen atom, or the hydroxyl group. For example, a series of prolinamide-based organocatalysts have been synthesized with different carbocyclic rings or variably substituted aromatic groups to tune their catalytic performance in reactions like the aldol or Michael additions. scirp.orgnih.gov A two-step derivatization process involving methylation and acetylation of proline can be used to prepare it for chiral gas chromatography analysis without causing racemization. sigmaaldrich.com

The goal of these derivatization strategies is often to introduce additional functional groups that can participate in catalysis, for instance, by providing extra hydrogen-bonding sites or creating a more defined chiral pocket. nih.gov This has led to the development of highly effective bifunctional catalysts. Derivatization is also a key strategy in drug discovery, where the pyrrolidine scaffold is incorporated into molecules designed to interact with specific biological targets. For example, derivatives are used as chiral derivatization reagents for the HPLC analysis of enantiomers or as core structures in the development of potent enzyme inhibitors. impactfactor.org This systematic exploration through derivatization continues to uncover novel catalysts and bioactive molecules, highlighting the enduring importance of the pyrrolidine framework. mdpi.com

Q & A

Q. Table 1: Comparative Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | NaBH₄, MeOH, 30 min, RT | 75–85 | |

| Nucleophilic substitution | K₂CO₃, DMF, 12–15 hrs, 60°C | 60–70 | |

| Purification | Ethyl acetate recrystallization | >95 purity |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Application | Key Findings |

|---|---|---|

| XRD | Bond angles/spatial arrangement | Confirmed chair conformation of pyrrolidine ring |

| ¹H NMR (400 MHz, CDCl₃) | Proton environment analysis | δ 3.65 (m, CH₂OH), δ 2.90 (NH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.